

chemical properties and structure of 3-Ethylpiperidin-3-ol

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Compound of Interest

Compound Name: 3-Ethylpiperidin-3-ol

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An In-Depth Technical Guide to **3-Ethylpiperidin-3-ol**: Structure, Properties, and Synthetic Considerations

Introduction: Unveiling a Novel Piperidine Scaffold

Within the landscape of heterocyclic chemistry, the piperidine ring stands as a privileged scaffold, forming the core of numerous pharmaceuticals and biologically active compounds. While many derivatives have been extensively studied, **3-Ethylpiperidin-3-ol** remains a comparatively novel entity with a notable lack of comprehensive characterization in public literature. Its structure, featuring a tertiary alcohol at the C3 position, presents a unique stereocenter and a valuable point for further chemical elaboration. This guide provides a foundational, in-depth analysis of **3-Ethylpiperidin-3-ol** for researchers, chemists, and drug development professionals. We will explore its core chemical properties, propose a robust synthetic pathway, detail a workflow for its analytical characterization, and discuss its potential applications. It is critical to distinguish this molecule from its more commonly documented isomer, 1-Ethyl-3-piperidinol, where the ethyl group resides on the nitrogen atom. This document focuses exclusively on the C3-substituted isomer, **3-Ethylpiperidin-3-ol**.

Molecular Structure and Physicochemical Properties

The defining feature of **3-Ethylpiperidin-3-ol** is the quaternary carbon at the third position of the piperidine ring, bonded to an ethyl group, a hydroxyl group, and two other ring carbons.

This tertiary alcohol structure imparts specific steric and electronic properties that influence its reactivity and potential biological interactions.

Chemical Structure Diagram

Caption: 2D structure of **3-Ethylpiperidin-3-ol**.

Physicochemical Data Summary

Due to its novelty, experimental data for **3-Ethylpiperidin-3-ol** is scarce. The following table summarizes its known identifiers and key predicted properties. Researchers must assume responsibility for experimentally verifying the properties of any synthesized material[1].

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ NO	[1]
Molecular Weight	129.20 g/mol	[1]
Physical Form	Solid	[1]
InChI Key	NLVBTAUKMSPTEZ-UHFFFAOYSA-N	[1]
SMILES	OC1(CC)CNCCC1	[1]
CAS Number	1177299-74-9	[2]
Predicted LogP	0.9 - 1.2	(Consensus Prediction)
Predicted pKa (Amine)	10.0 - 10.5	(Computational Prediction)
Predicted Boiling Point	~205-215 °C (at 760 mmHg)	(Computational Prediction)

Proposed Synthesis and Mechanistic Rationale

A logical and robust method for the synthesis of a tertiary alcohol is the addition of an organometallic reagent to a ketone. For **3-Ethylpiperidin-3-ol**, a Grignard reaction using ethylmagnesium bromide as the nucleophile and a suitable 3-piperidone derivative as the electrophile is the most direct and field-proven approach.

Causality of Experimental Design: A critical choice in this synthesis is the use of an N-protected 3-piperidone (e.g., 1-Boc-3-piperidone). The secondary amine in an unprotected piperidone is acidic enough ($pK_a \sim 11$) to quench the highly basic Grignard reagent (pK_a of ethane ~ 50), which would consume the reagent in a non-productive acid-base reaction and prevent the desired nucleophilic addition to the ketone. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group as it is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions post-reaction.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of **3-Ethylpiperidin-3-ol**.

Experimental Protocol: Synthesis of 3-Ethylpiperidin-3-ol Hydrochloride

This protocol is a self-validating system. Successful synthesis of the intermediate and final product should be verified at each stage using Thin Layer Chromatography (TLC) and the analytical methods described in Section 3.

Step 1: Grignard Addition to 1-Boc-3-piperidone

- **Preparation:** Under an inert nitrogen atmosphere, add 1-Boc-3-piperidone (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Dissolve the ketone in anhydrous tetrahydrofuran (THF, ~ 0.2 M).
- **Cooling:** Cool the solution to $0\text{ }^{\circ}\text{C}$ using an ice-water bath.
- **Reagent Addition:** Add ethylmagnesium bromide (1.2 equiv, typically 1.0 M solution in THF) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below $5\text{ }^{\circ}\text{C}$.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting ketone by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
- **Quenching:** Once the reaction is complete, cool the flask back to $0\text{ }^{\circ}\text{C}$ and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride

(NH₄Cl).

- **Extraction & Purification:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude N-Boc-**3-Ethylpiperidin-3-ol** can be purified by flash column chromatography on silica gel.

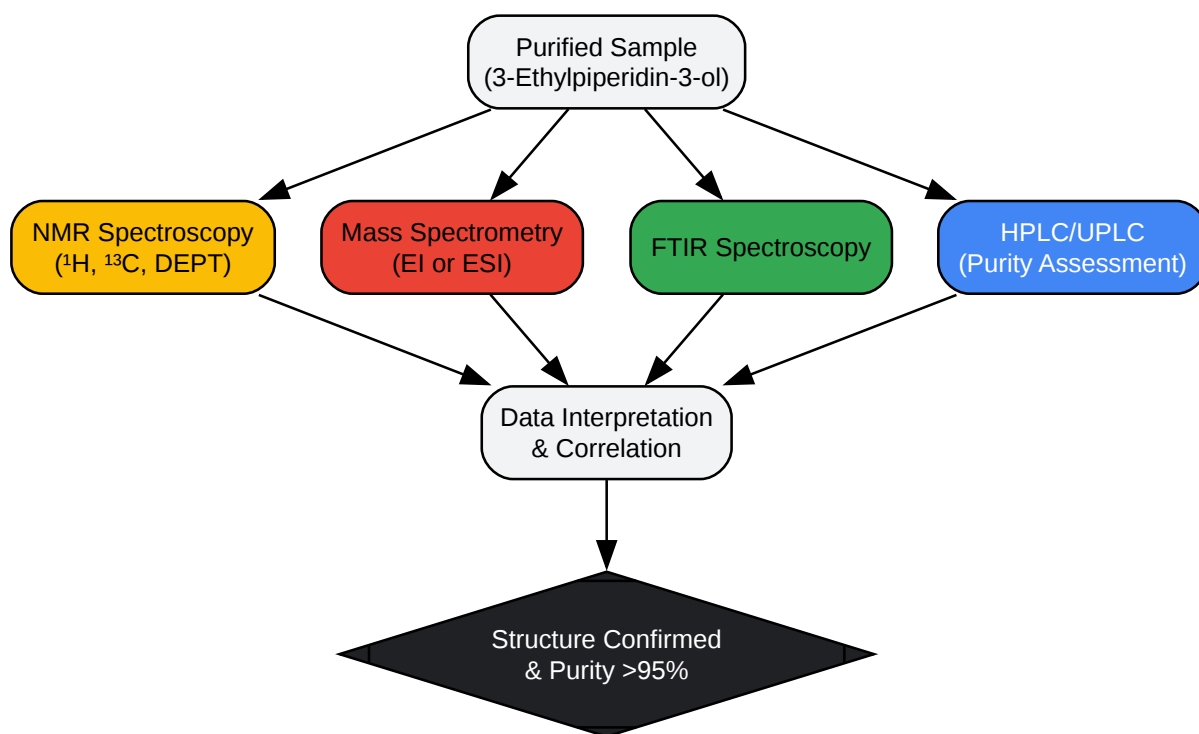
Step 2: Boc Group Deprotection

- **Dissolution:** Dissolve the purified N-Boc-**3-Ethylpiperidin-3-ol** (1.0 equiv) from the previous step in 1,4-dioxane or methanol.
- **Acidification:** Add a solution of hydrochloric acid (4.0 equiv, e.g., 4 M HCl in dioxane) and stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.
- **Isolation:** The product, **3-Ethylpiperidin-3-ol** hydrochloride, will often precipitate from the solution. If not, concentrate the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized to yield the pure hydrochloride salt.

Analytical Characterization and Structural Elucidation

As this compound is not well-characterized, a full suite of analytical techniques is required to unambiguously confirm its structure and purity.

Analytical Workflow Diagram



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Caption: Workflow for structural confirmation and purity analysis.

Predicted Spectroscopic Data

The following table outlines the expected key signals for the successful validation of **3-Ethylpiperidin-3-ol**'s structure.

Technique	Expected Observations	Rationale
^1H NMR	Multiplets corresponding to the piperidine ring protons. A quartet (~0.9-1.2 ppm) and a triplet (~0.7-0.9 ppm) for the ethyl group. A broad singlet for the -OH proton (exchangeable with D_2O). A broad singlet for the -NH proton (exchangeable with D_2O).	Confirms the presence and connectivity of all proton environments.
^{13}C NMR	6 distinct signals for the piperidine ring carbons. 2 signals for the ethyl group carbons. A key quaternary carbon signal (~65-75 ppm) for the C3-OH carbon.	Confirms the carbon backbone and, crucially, the presence of the C3 quaternary center.
FTIR	Broad absorption band from ~3200-3500 cm^{-1} (O-H stretch). Absorption band from ~3100-3300 cm^{-1} (N-H stretch). Sharp absorptions from ~2850-2960 cm^{-1} (C-H stretches).	Confirms the presence of hydroxyl and amine functional groups.
Mass Spec (EI)	Molecular ion peak (M^+) at m/z = 129. Key fragmentation peaks corresponding to the loss of water (m/z = 111) and loss of the ethyl group (m/z = 100).	Confirms the molecular weight and provides fragmentation data consistent with the proposed structure.

Safety, Handling, and Toxicological Profile

Authoritative Grounding: No specific toxicological data for **3-Ethylpiperidin-3-ol** is publicly available. However, the safety profile can be inferred from related chemical classes. The

isomer, 1-Ethyl-3-piperidinol, is classified as harmful if swallowed and causes skin irritation[3]. Piperidine itself is a corrosive and flammable liquid. Therefore, **3-Ethylpiperidin-3-ol** must be handled with appropriate care as a novel chemical of unknown toxicity.

Core Handling Requirements:

- Personal Protective Equipment (PPE): Always handle in a certified fume hood while wearing safety glasses, a lab coat, and nitrile gloves.
- Avoidance: Avoid inhalation of dust and direct contact with skin and eyes[4].
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents.
- Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste according to local regulations[5].

Applications and Future Research Directions

The true value of **3-Ethylpiperidin-3-ol** lies in its potential as a versatile building block for drug discovery and development.

- Scaffold for Novel Therapeutics: The piperidine core is a cornerstone in CNS-active agents. The unique 3-ethyl-3-hydroxy substitution pattern provides a novel scaffold to explore new chemical space and develop compounds with potentially improved efficacy, selectivity, or pharmacokinetic profiles.
- Chiral Synthesis and Asymmetric Catalysis: The C3 position is a stereocenter. The development of an enantioselective synthesis would provide access to chirally pure (R)- and (S)-**3-Ethylpiperidin-3-ol**. These enantiomers could be used to probe stereospecific interactions with biological targets, a critical step in modern drug development.
- Library Synthesis: The hydroxyl group serves as a convenient handle for further chemical modification, allowing for the rapid generation of a library of derivatives through esterification, etherification, or substitution reactions.

Future research should focus on developing scalable and enantioselective synthetic routes, characterizing the pharmacological activity of the compound and its derivatives across various biological targets, and conducting a thorough toxicological evaluation to establish a comprehensive safety profile.

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References

- 1. 3-Ethylpiperidin-3-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1177299-74-9|3-Ethylpiperidin-3-ol| Ambeed [ambeed.com]
- 3. 1-Ethyl-3-piperidinol | C7H15NO | CID 114524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
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